Cas no 1365969-51-2 (2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester)

2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester
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- Inchi: 1S/C13H13NO4/c1-2-17-13(16)11-7-14-12(18-11)10-5-3-9(8-15)4-6-10/h3-7,15H,2,8H2,1H3
- InChI Key: HNVVQMMYIWXNPO-UHFFFAOYSA-N
- SMILES: O1C(C(OCC)=O)=CN=C1C1=CC=C(CO)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD592444-1g |
Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate |
1365969-51-2 | 97% | 1g |
¥4004.0 | 2023-04-10 | |
Chemenu | CM500972-1g |
Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate |
1365969-51-2 | 97% | 1g |
$*** | 2023-03-30 |
2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester Related Literature
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester
Introduction to 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester (CAS No. 1365969-51-2)
2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester, identified by the CAS number 1365969-51-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both hydroxymethyl and carboxylic acid ethyl ester functional groups in its molecular framework endows it with unique chemical properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural motif of 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester incorporates a phenolic hydroxymethyl group, which is often associated with antioxidant and anti-inflammatory properties, and an ethyl ester moiety at the carboxylic acid position. This combination suggests potential applications in the development of drugs targeting metabolic disorders, neurodegenerative diseases, and other conditions where redox balance and enzyme inhibition are critical. The oxazole ring itself is a well-documented scaffold in medicinal chemistry, contributing to the compound's ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on oxazole derivatives due to their versatility and efficacy in modulating biological pathways. Studies have demonstrated that oxazoles can serve as key structural components in molecules designed to inhibit kinases, polymerases, and other enzymes involved in cancer progression. Additionally, the hydroxymethyl group in 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The oxazole core is particularly interesting because it can adopt multiple conformations depending on the surrounding environment, which can influence its binding affinity and selectivity. Researchers have leveraged this flexibility to design molecules that exhibit high specificity for target proteins while minimizing off-target effects. For instance, recent studies have shown that oxazole derivatives can be effective in inhibiting protein-protein interactions that are crucial for viral replication and pathogenesis.
The 4-Hydroxymethylphenyl substituent in 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester adds another layer of complexity to its chemical behavior. This group not only enhances the compound's solubility but also provides a platform for hydrogen bonding interactions with biological targets. Such interactions are often critical for achieving high affinity binding, which is essential for therapeutic efficacy. Moreover, the presence of multiple reactive sites allows for diverse synthetic pathways, enabling chemists to explore various modifications without compromising the core structure's integrity.
From a synthetic chemistry perspective, 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester represents an excellent example of how functional group interplay can lead to innovative drug candidates. The ethyl ester at the carboxylic acid position serves as a versatile handle for further derivatization, such as hydrolysis to yield a free carboxylic acid or amidation to introduce an amide linkage. These transformations are fundamental in medicinal chemistry and are often employed to optimize pharmacokinetic properties or enhance binding interactions.
The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development. Among these, oxazoles have emerged as particularly promising scaffolds due to their ability to mimic natural products and biological cofactors. The structural features of 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester, including its hydroxymethylphenyl ring and oxazole core, align well with this trend. Recent advances in computational chemistry have further accelerated the design of such compounds by allowing researchers to predict their biological activity with greater accuracy.
In conclusion, 2-(4-Hydroxymethylphenyl)oxazole-5-carboxylic acid ethyl ester (CAS No. 1365969-51-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features—combining an oxazole ring with functional groups like hydroxymethyl and carboxylic acid ethyl ester—make it an attractive candidate for further exploration. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through targeted molecular intervention.
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